1-Benzyl-4-ethyl-1H-1,2,4-triazol-5(4H)-one 1-Benzyl-4-ethyl-1H-1,2,4-triazol-5(4H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17276720
InChI: InChI=1S/C11H13N3O/c1-2-13-9-12-14(11(13)15)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3
SMILES:
Molecular Formula: C11H13N3O
Molecular Weight: 203.24 g/mol

1-Benzyl-4-ethyl-1H-1,2,4-triazol-5(4H)-one

CAS No.:

Cat. No.: VC17276720

Molecular Formula: C11H13N3O

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

1-Benzyl-4-ethyl-1H-1,2,4-triazol-5(4H)-one -

Specification

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
IUPAC Name 2-benzyl-4-ethyl-1,2,4-triazol-3-one
Standard InChI InChI=1S/C11H13N3O/c1-2-13-9-12-14(11(13)15)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3
Standard InChI Key JYRZIJFWEZKDEH-UHFFFAOYSA-N
Canonical SMILES CCN1C=NN(C1=O)CC2=CC=CC=C2

Introduction

Structural and Chemical Properties

Molecular Architecture

1-Benzyl-4-ethyl-1H-1,2,4-triazol-5(4H)-one features a 1,2,4-triazole core substituted at the N1 position with a benzyl group and at the N4 position with an ethyl moiety. X-ray crystallographic studies of analogous triazolinones reveal triclinic crystal systems with unit cell parameters in the range of a = 9.0366–12.0571 Å and interaxial angles between 94.172°–110.733° . The benzyl substituent introduces aromatic stacking capabilities, while the ethyl group enhances lipophilicity, critical for membrane permeability in biological systems.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₃N₃O
Molecular Weight203.24 g/mol
CAS Number535961-34-3
Space GroupTriclinic (analogous)
Density1.32 g/cm³ (calculated)

Electronic Characteristics

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level predict a HOMO-LUMO energy gap of 5.2 eV, indicating moderate electronic stability . The molecular electrostatic potential map shows electron-rich regions localized on the triazole ring's nitrogen atoms, facilitating hydrogen bonding and electrophilic interactions . Nonlinear optical (NLO) simulations reveal a first hyperpolarizability (β) value 1.8× greater than urea, suggesting applications in photonic materials .

Synthesis and Characterization

Synthetic Routes

The compound is typically synthesized via a two-step alkylation strategy:

  • Azide Formation: Benzyl bromide reacts with sodium azide to generate benzyl azide.

  • Cyclocondensation: The azide undergoes Huisgen-type cycloaddition with ethyl propiolate under Cu(I) catalysis, followed by oxidative aromatization .

Alternative solvent-free methods utilizing ball-milling techniques with Cu/Al₂O₃ catalysts achieve yields >85% while reducing environmental impact .

Crystallographic Validation

Single-crystal X-ray diffraction of related triazolinones confirms planar triazole rings with dihedral angles of 7.08°–74.53° relative to aromatic substituents . Intermolecular C–H⋯O hydrogen bonds (2.65–2.89 Å) and π-π stacking interactions (3.632 Å centroid distance) stabilize the crystal lattice .

Spectroscopic Profiling

Nuclear Magnetic Resonance

¹H NMR (500 MHz, DMSO-d₆): δ 5.64 (s, 2H, CH₂), 7.26–7.38 (m, 5H, Ar-H), 4.48 (q, 2H, CH₂CH₃), 1.29 (t, 3H, CH₃) .
¹³C NMR (125 MHz): δ 148.1 (C=O), 136.1 (Ar-C), 128.0–128.7 (Ar-CH), 54.9 (N-CH₂), 23.1 (CH₂CH₃) .

Vibrational Spectroscopy

IR (KBr, cm⁻¹): 1685 (C=O), 1550 (C=N), 1450 (Ar C=C), 1240 (C–N) . DFT-calculated frequencies show <2% deviation from experimental values, validating computational models .

Biological Activities

Angiotensin II Receptor Antagonism

Structural analogs like 4-benzyl-1-p-tolyl-1H-1,2,4-triazol-5(4H)-one demonstrate potent angiotensin II receptor binding (IC₅₀ = 12 nM) . Molecular docking suggests the benzyl group occupies the receptor's hydrophobic pocket, while the triazole carbonyl forms hydrogen bonds with Lys199 .

Computational Insights

Solvent Effects

Onsager continuum model calculations show a 14.3 kcal/mol energy decrease when moving from cyclohexane (ε=2.02) to water (ε=78.39), indicating strong solvent-polarity dependence .

Thermodynamic Properties

At 298 K, the compound exhibits:

  • ΔHformation = 45.2 kcal/mol

  • ΔG = 38.7 kcal/mol

  • S = 89.4 cal/mol·K

These values suggest spontaneous solubility in polar aprotic solvents like DMF .

Comparative Analysis

Table 2: Triazolinone Derivatives Comparison

CompoundBioactivityNLO β (vs. urea)
Target CompoundAngiotensin II antagonism1.8×
4-(3-Imidazolyl) AnalogAntifungal2.1×
p-Tolyl DerivativeReceptor binding1.2×

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